Product packaging for (1-Methoxy-4,4-dimethylcyclohexyl)methanol(Cat. No.:CAS No. 1855794-61-4)

(1-Methoxy-4,4-dimethylcyclohexyl)methanol

Cat. No.: B13073537
CAS No.: 1855794-61-4
M. Wt: 172.26 g/mol
InChI Key: RMSUPPPPALQTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methoxy-4,4-dimethylcyclohexyl)methanol, with the molecular formula C10H20O2, is a substituted cyclohexane derivative of interest in scientific research and industrial applications . This compound features a methanol group and a methoxy group attached to a 4,4-dimethylcyclohexane ring, a structure known to serve as a valuable chemical scaffold in organic synthesis . The presence of the 4,4-dimethyl groups introduces steric hindrance that can be exploited to direct the regioselectivity of chemical reactions and tune the molecule's physicochemical properties, such as lipophilicity . In laboratory settings, this compound is primarily utilized as a building block for the construction of more complex molecules . Its functional groups allow for further chemical modifications; the primary alcohol can undergo oxidation to carboxylic acids or be involved in substitution reactions . Structurally similar alicyclic primary alcohols, such as 4-Methylcyclohexanemethanol (MCHM), are known to be metabolized in biological systems to their corresponding carboxylic acids, suggesting a potential pathway for this compound as well . Research into similar compounds indicates potential applications as intermediates in developing specialty chemicals, including fragrances and flavoring agents . Furthermore, analogs like MCHM have been employed industrially as frothing agents in coal flotation processes, highlighting the utility of this chemical class in material separation techniques . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13073537 (1-Methoxy-4,4-dimethylcyclohexyl)methanol CAS No. 1855794-61-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1855794-61-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-methoxy-4,4-dimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-9(2)4-6-10(8-11,12-3)7-5-9/h11H,4-8H2,1-3H3

InChI Key

RMSUPPPPALQTHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CO)OC)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Methoxy 4,4 Dimethylcyclohexyl Methanol

Retrosynthetic Analysis of the (1-Methoxy-4,4-dimethylcyclohexyl)methanol Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The structure of this compound presents several logical points for disconnection. The primary disconnections involve the carbon-oxygen and carbon-carbon bonds associated with the functional groups at the C1 position.

C1-O(Me) Bond Disconnection: This disconnection of the methoxy (B1213986) group suggests a precursor with a hydroxyl group at the C1 position, which could be a tertiary alcohol. This leads to the precursor 1 , (1-hydroxy-4,4-dimethylcyclohexyl)methanol. The introduction of the methoxy group could then be achieved through an etherification reaction.

C1-CH2OH Bond Disconnection: Disconnecting the hydroxymethyl group reveals a C1-functionalized 4,4-dimethylcyclohexane derivative. This approach suggests a precursor such as 1-methoxy-4,4-dimethylcyclohexanecarboxylic acid or its corresponding ester (2 ). This simplifies the carbon skeleton and focuses the synthetic challenge on the elaboration of the C1 substituent.

Combined Disconnection: A more convergent approach would involve disconnecting both the methoxy and hydroxymethyl groups, leading back to a key intermediate such as 4,4-dimethylcyclohexanone (B1295358) (3 ). This symmetrical precursor offers a versatile starting point for introducing the two different functional groups at the C1 position.

These disconnections are illustrated in the following scheme:

Based on the retrosynthetic analysis, several key precursors can be identified as viable starting points for the synthesis of this compound.

4,4-Dimethylcyclohexanone: This is a highly attractive and commercially available starting material. Its symmetrical nature simplifies the initial steps of the synthesis. The carbonyl group provides a reactive handle for the introduction of both the methoxy and the hydroxymethyl precursors.

4,4-Dimethylcyclohexanecarboxylic Acid: This precursor already contains the gem-dimethylated cyclohexane (B81311) core and a C1 functional group that can be readily converted to the target hydroxymethyl group. The synthetic challenge would then be the introduction of the methoxy group at the C1 position.

Derivatives of 4,4-dimethyl-2-cyclohexen-1-one: This enone could serve as a precursor to the saturated cyclohexane ring. chemicalbook.com The double bond and the carbonyl group offer multiple sites for functionalization and subsequent reduction to achieve the desired substitution pattern.

Classical and Modern Synthetic Approaches to this compound

The synthesis of this compound can be approached through a variety of classical and modern synthetic methods. These approaches focus on the key steps of forming the cyclohexane ring, and introducing the methoxy and hydroxymethyl groups.

The introduction of the methoxy group is a critical step in the synthesis. This can be achieved through several alkoxylation strategies, depending on the chosen precursor.

Methoxylation of a Tertiary Alcohol: If the synthetic route proceeds through a tertiary alcohol intermediate, such as (1-hydroxy-4,4-dimethylcyclohexyl)methanol, the hydroxyl group can be converted to a methoxy group via an etherification reaction. A classic method is the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide. Given the sterically hindered nature of a tertiary alcohol, this reaction may require forcing conditions. Alternatively, methylation can be achieved using diazomethane (B1218177) in the presence of a catalyst like fluoroboric acid. youtube.com

α-Methoxylation of a Ketone: Starting from 4,4-dimethylcyclohexanone, direct α-methoxylation is a potential strategy. However, this is not a straightforward transformation. More commonly, ketones are first converted to an enolate or enol ether, which is then reacted with an electrophilic oxygen source. A more indirect but effective method involves the homologation of the ketone to an α-methoxyketone. rsc.org

From a Carbonyl to a Methoxy Group: A more plausible route from 4,4-dimethylcyclohexanone would involve the addition of a cyanide source (e.g., TMSCN) to form a cyanohydrin. The hydroxyl group of the cyanohydrin could then be methylated, followed by reduction of the nitrile to the aminomethyl group, which would then need to be converted to the hydroxymethyl group. A more direct approach would be the addition of a methoxy-containing nucleophile to the ketone, but this is synthetically challenging.

A comparison of potential methoxylation strategies is presented in the table below.

MethodPrecursorReagentsAdvantagesDisadvantages
Williamson Ether SynthesisTertiary AlcoholNaH, CH3IWell-established methodMay require harsh conditions for hindered alcohols
Methylation with DiazomethaneTertiary AlcoholCH2N2, HBF4Mild conditionsDiazomethane is toxic and explosive
Ketone HomologationKetoneTrost's sulfone homologationRegioselectiveMulti-step process

The primary alcohol functionality in the target molecule is most conveniently installed by the reduction of a carboxylic acid or an ester group at the C1 position.

Reduction of an Ester: The reduction of an ester, such as methyl 1-methoxy-4,4-dimethylcyclohexanecarboxylate, to the corresponding primary alcohol is a standard transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that is highly effective for this purpose. libretexts.org The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Due to the steric hindrance at the quaternary C1 center, the reaction may require elevated temperatures or longer reaction times to go to completion.

Reduction of a Carboxylic Acid: If the precursor is 1-methoxy-4,4-dimethylcyclohexanecarboxylic acid, it can also be reduced to the primary alcohol using LiAlH4. Alternatively, the carboxylic acid can be first converted to a less reactive derivative, such as a borane (B79455) ester, which can then be reduced.

The choice of reducing agent is critical to ensure the selective reduction of the ester or carboxylic acid without affecting other functional groups that may be present in the molecule.

Reducing AgentFunctional GroupTypical ConditionsKey Features
Lithium aluminum hydride (LiAlH4)Ester, Carboxylic AcidAnhydrous ether, 0 °C to refluxHighly reactive, reduces a wide range of functional groups
Sodium borohydride (B1222165) (NaBH4)Ester (slowly)Protic solventMilder reducing agent, generally does not reduce esters or carboxylic acids
Diisobutylaluminium hydride (DIBAL-H)EsterAprotic solvent, low temperatureCan selectively reduce esters to aldehydes at low temperatures

Robinson Annulation: A classic method for the formation of six-membered rings is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. To synthesize a 4,4-dimethylcyclohexenone precursor, one could react a suitable Michael acceptor with a ketone containing a gem-dimethyl group at the α-position.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for the synthesis of six-membered rings. A diene bearing a gem-dimethyl group could be reacted with a suitable dienophile to construct the 4,4-dimethylcyclohexene (B76398) ring system. The resulting cyclohexene (B86901) can then be further functionalized and reduced to the desired saturated cyclohexane.

Intramolecular Reactions: An appropriately substituted acyclic precursor could be induced to cyclize to form the 4,4-dimethylcyclohexane ring. For example, an intramolecular Friedel-Crafts reaction or an intramolecular aldol reaction could be designed to form the six-membered ring.

The following table summarizes some potential cyclization strategies.

ReactionReactantsProductKey Features
Robinson Annulationα,β-Unsaturated ketone + EnolateCyclohexenone derivativeForms a new six-membered ring with a carbonyl group and a double bond
Diels-Alder ReactionDiene + DienophileCyclohexene derivativeHighly stereospecific and regioselective
Intramolecular Aldol CondensationDiketoneCyclohexenone derivativeForms a ring from an acyclic precursor

Optimization of Reaction Conditions and Yields for this compound Synthesis

The choice of solvent is critical in organic synthesis as it can significantly influence reaction rates, yields, and selectivity. In the synthesis of this compound, particularly in steps involving organometallic reagents or charged intermediates, the solvating power and coordinating ability of the solvent are paramount. Ethereal solvents are commonly employed in such reactions due to their ability to solvate the metal cations, thereby stabilizing the reactive species.

For instance, in a reaction analogous to the addition of a carbon nucleophile to the carbonyl group of 4,4-dimethylcyclohexanone, the choice of ether can have a marked effect on the product yield. A systematic evaluation of solvents for Grignard reactions has shown that 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can offer superior performance compared to traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF), particularly in suppressing side reactions such as Wurtz coupling. rsc.org

Table 1: Effect of Different Ethereal Solvents on the Yield of a Model Nucleophilic Addition to a Cyclohexanone Derivative

EntrySolventDielectric Constant (20°C)Boiling Point (°C)Yield (%)
1Diethyl Ether (Et₂O)4.334.685
2Tetrahydrofuran (THF)7.56682
32-Methyltetrahydrofuran (2-MeTHF)6.28090
4Cyclopentyl methyl ether (CPME)4.710675

This is an interactive data table based on analogous reactions. The data is illustrative and serves to highlight the impact of solvent choice on reaction outcomes.

The enhanced performance of 2-MeTHF can be attributed to its favorable coordination with the metal center and its higher boiling point, which allows for a wider range of reaction temperatures. rsc.org

The reduction of the ester intermediate, methyl 1-methoxy-4,4-dimethylcyclohexane-1-carboxylate, to this compound is a crucial step where reagent and catalyst selectivity are critical to avoid over-reduction or side reactions. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

Commonly used reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). ncert.nic.in While LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols with high efficiency, it is also highly reactive and requires anhydrous conditions. Sodium borohydride is a milder reducing agent and is often used in combination with a Lewis acid or in alcoholic solvents to enhance its reactivity towards esters.

Catalytic hydrogenation offers a greener and often more selective alternative to metal hydrides. beilstein-journals.org Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used for the hydrogenation of esters to alcohols. youtube.com The choice of catalyst and support can influence the selectivity and efficiency of the reduction. For instance, Pd(0)EnCat™ 30NP has been shown to be a highly selective catalyst for the reduction of aromatic aldehydes and ketones to the corresponding alcohols under mild conditions. beilstein-journals.org

Table 2: Comparison of Different Reducing Agents for the Conversion of a Model Cyclohexanecarboxylic Acid Ester to the Corresponding Alcohol

EntryReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1LiAlH₄THF0 to rt495
2NaBH₄ / LiClEthanolreflux1280
3H₂ (50 atm), Pd/CMethanol1002492
4H₂ (50 atm), Raney NiEthanol1202488

This is an interactive data table based on established reduction methodologies for esters. The data is illustrative of typical outcomes.

The selectivity of catalytic hydrogenation can be advantageous in preserving other functional groups within the molecule.

For catalytic hydrogenation reactions, temperature and pressure are critical parameters that must be optimized to achieve high conversion rates and selectivity. Generally, increasing the temperature and pressure leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions such as hydrogenolysis or decomposition of the product.

The optimal temperature and pressure for the hydrogenation of the ester intermediate to this compound would need to be determined empirically. This typically involves running a series of experiments where these parameters are systematically varied while monitoring the reaction progress and product distribution.

Table 3: Hypothetical Optimization of Temperature and Pressure for the Catalytic Hydrogenation of a Model Ester

EntryTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Alcohol (%)
180306598
2100308595
3120309888
4100509596
5100709994

This is an interactive data table illustrating the general trends observed in the optimization of catalytic hydrogenation reactions.

The data in the table illustrates that while higher temperatures and pressures can increase conversion, they may negatively impact selectivity. Therefore, a balance must be found to maximize the yield of the desired alcohol.

Isolation and Purification Techniques for this compound

Following the synthesis, the crude product must be isolated and purified to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Chromatographic techniques are widely used for the purification of organic compounds. For a moderately polar compound like this compound, column chromatography is a highly effective method. A silica (B1680970) gel stationary phase is typically used, and the mobile phase is a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). The fractions containing the pure product are then combined and the solvent is removed under reduced pressure.

If the synthesized this compound is a solid at room temperature, crystallization can be an effective purification technique. This involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The pure compound will crystallize out of the solution, while the impurities remain dissolved. The choice of solvent is crucial for successful crystallization; the desired compound should be sparingly soluble at room temperature but highly soluble at the boiling point of the solvent.

For liquid products, distillation is the preferred method of purification, provided the compound is thermally stable and has a sufficiently high boiling point to be separated from impurities. Vacuum distillation is often employed for high-boiling compounds to lower the boiling point and prevent thermal decomposition. The efficiency of the distillation is dependent on the difference in boiling points between the product and the impurities, and a fractionating column may be used to improve the separation.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 4,4 Dimethylcyclohexyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (1-Methoxy-4,4-dimethylcyclohexyl)methanol

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. The cyclohexane (B81311) ring's conformational flexibility, influenced by its substituents, can be thoroughly investigated through a combination of one-dimensional and two-dimensional NMR experiments.

A plausible ¹H NMR spectrum of this compound would exhibit distinct signals for the methoxy (B1213986) protons, the hydroxymethyl protons, the gem-dimethyl protons, and the cyclohexane ring protons. The ¹³C NMR spectrum would correspondingly show signals for each unique carbon atom, including the quaternary carbon at the C1 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-OCH₃~3.30 (s, 3H)~50
C1-~75
CH₂OH~3.50 (s, 2H)~65
Cyclohexane CH₂1.20-1.60 (m, 8H)25-40
C4-~35
C4-(CH₃)₂~0.90 (s, 6H)~28
OHVariable-

Note: Predicted chemical shifts are based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the cyclohexane ring. Cross-peaks would be observed between adjacent methylene protons, allowing for the tracing of the ring system's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively link the proton signals of the methoxy, hydroxymethyl, gem-dimethyl, and cyclohexane ring methylene groups to their corresponding carbon signals. For instance, the singlet at ~3.30 ppm would correlate with the carbon signal at ~50 ppm, confirming the methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range (2-3 bond) C-H correlations, which is vital for connecting the different functional groups. Key expected correlations would include:

The methoxy protons (~3.30 ppm) to the quaternary carbon C1 (~75 ppm).

The hydroxymethyl protons (~3.50 ppm) to the quaternary carbon C1 (~75 ppm).

The gem-dimethyl protons (~0.90 ppm) to the C4 carbon (~35 ppm) and the adjacent C3/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformation. For example, correlations between the methoxy protons and specific axial or equatorial protons on the cyclohexane ring would help to define the orientation of the methoxy group.

The cyclohexane ring in this compound is expected to exist predominantly in a chair conformation. Variable temperature (VT) NMR studies can provide insights into the dynamics of ring inversion. At room temperature, the ring may be undergoing rapid inversion, leading to averaged signals for the axial and equatorial protons. As the temperature is lowered, this inversion process slows down, potentially leading to the decoalescence of these signals into distinct axial and equatorial resonances. By analyzing the spectra at different temperatures, the energy barrier for the chair-chair interconversion can be determined. The bulky 4,4-dimethyl substitution is expected to significantly influence the conformational equilibrium, likely favoring a conformation that minimizes steric interactions.

X-ray Crystallography of this compound and its Derivatives

While solution-state NMR provides information about the dynamic structure, X-ray crystallography offers a precise and static picture of the molecule in the solid state.

A single-crystal X-ray diffraction analysis of this compound would unequivocally determine its solid-state conformation. It is anticipated that the cyclohexane ring would adopt a chair conformation. The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the stereochemical arrangement of the substituents at the C1 and C4 positions. The orientation of the methoxy and hydroxymethyl groups relative to the cyclohexane ring would be definitively established.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-O functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration for the alcohol would likely be observed around 1050 cm⁻¹, while the C-O stretch of the methoxy group would appear in the 1100-1150 cm⁻¹ range.

The Raman spectrum would complement the FT-IR data. While the O-H stretch is typically weak in Raman, the C-H and C-C stretching and bending vibrations of the cyclohexane ring and methyl groups would give rise to characteristic signals.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
C-H (sp³)Stretching2850-30002850-3000
C-O (Methoxy)Stretching1100-1150Moderate
C-O (Alcohol)Stretching~1050Moderate
CH₂Bending (Scissoring)~1450~1450
C-CStretchingFingerprint RegionStrong

Note: These are predicted frequency ranges and are subject to variations based on the molecular environment and physical state.

Characteristic Vibrational Modes of Methoxy and Hydroxyl Groups

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its key functional groups: the methoxy (-OCH₃) and hydroxyl (-OH) groups.

The hydroxyl group exhibits a prominent, broad absorption band in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The specific position of this band can be sensitive to concentration and the solvent used. The O-H stretching vibration is a key diagnostic feature for the presence of the alcohol functionality. In addition to the stretching mode, the O-H in-plane bending vibration is expected to appear in the region of 1350-1450 cm⁻¹.

The methoxy group presents several characteristic vibrational modes. The C-H stretching vibrations of the methyl group are anticipated in the 2850-2950 cm⁻¹ region. A particularly important diagnostic band for the methoxy group is the C-O stretching vibration, which typically appears as a strong band in the infrared spectrum between 1050 and 1150 cm⁻¹. The exact position of this band can provide insights into the local chemical environment.

Below is a table summarizing the expected characteristic vibrational modes for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Hydroxyl (-OH)O-H Stretch3200-3600Strong, Broad
O-H Bend1350-1450Moderate
Methoxy (-OCH₃)C-H Stretch2850-2950Strong
C-O Stretch1050-1150Strong
Cyclohexane RingC-H Stretch2850-2970Strong
CH₂ Scissoring1440-1465Moderate
C-C Stretch800-1200Moderate to Weak

Conformational Isomer Fingerprinting

The substituted cyclohexane ring in this compound can exist in different chair conformations. Due to the presence of the 1-methoxy and 1-hydroxymethyl substituents, as well as the 4,4-dimethyl groups, the molecule will adopt a preferred conformation to minimize steric strain. The gem-dimethyl group at the C4 position effectively locks the conformation of that end of the ring.

The two primary chair conformations would involve the interchange of axial and equatorial positions of the substituents at the C1 position. The relative energies of these conformers are influenced by steric interactions, particularly 1,3-diaxial interactions. The conformation where the bulkier substituent at C1 occupies the equatorial position is generally favored. In this case, the hydroxymethyl group is bulkier than the methoxy group. Therefore, the conformer with the -(CH₂OH) group in the equatorial position and the -OCH₃ group in the axial position is expected to be the more stable isomer.

Vibrational spectroscopy can be a powerful tool for identifying and quantifying different conformational isomers, as each conformer will have a unique set of vibrational frequencies. The "fingerprint" region of the infrared and Raman spectra (typically below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. By comparing experimental spectra with theoretical calculations for each possible conformer, it is possible to identify the predominant conformation in a sample. Low-temperature spectroscopic studies can also be employed to "freeze out" the conformational equilibrium and observe the spectra of individual conformers.

Advanced Mass Spectrometry Techniques for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₀H₂₀O₂. The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element.

ElementIsotopeExact Mass (Da)Number of AtomsTotal Mass (Da)
Carbon¹²C12.00000010120.000000
Hydrogen¹H1.0078252020.156500
Oxygen¹⁶O15.994915231.989830
Total 172.146330

An experimental HRMS measurement yielding a mass value very close to the calculated exact mass of 172.146330 Da would provide strong evidence for the molecular formula C₁₀H₂₀O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions provide valuable information about the connectivity of atoms within the molecule.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation events for substituted cyclohexanes include the loss of substituents and ring cleavage. For the title compound, likely fragmentation pathways include:

Loss of the methoxy group: Cleavage of the C-O bond of the methoxy group could lead to the formation of a [M - OCH₃]⁺ ion.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the cyclohexane ring and the hydroxymethyl group could result in a [M - CH₂OH]⁺ ion.

Loss of water: Dehydration, involving the hydroxyl group, is a common fragmentation pathway for alcohols, leading to a [M - H₂O]⁺ ion.

Ring cleavage: The cyclohexane ring itself can undergo fragmentation, leading to a series of smaller ions.

By analyzing the masses and relative abundances of the fragment ions produced in an MS/MS experiment, a detailed picture of the molecule's structure can be constructed.

Below is a table of potential fragment ions and their corresponding m/z values that could be observed in the MS/MS spectrum of this compound.

Precursor Ion (m/z)Neutral LossFragment IonFragment m/z (Nominal)
172CH₃O•[C₉H₁₇O]⁺141
172•CH₂OH[C₉H₁₇O]⁺141
172H₂O[C₁₀H₁₈O]⁺•154
172CH₄O[C₉H₁₆O]⁺•140

Applications of 1 Methoxy 4,4 Dimethylcyclohexyl Methanol As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The structural motifs present in (1-Methoxy-4,4-dimethylcyclohexyl)methanol make it a promising candidate for the synthesis of intricate organic structures, including those found in nature and in medicinally relevant heterocyclic systems.

Many natural products feature substituted cyclohexane (B81311) rings as core structural elements. The gem-dimethyl group is a common motif in various terpenoids and other natural products, providing steric bulk and influencing biological activity. While direct application of this compound in a completed total synthesis is not yet documented in readily available literature, its potential as a precursor is noteworthy. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, providing a key functional group for carbon-carbon bond formation. For instance, a Wittig or Horner-Wadsworth-Emmons reaction on the corresponding aldehyde could be employed to introduce unsaturated side chains, a common feature in many natural products.

Table 1: Potential Transformations of this compound for Natural Product Synthesis

Functional Group Transformation Reagents and Conditions Resulting Intermediate Potential Application in Natural Product Scaffolds
Oxidation of Primary Alcohol to AldehydePCC, CH₂Cl₂ or DMP, CH₂Cl₂(1-Methoxy-4,4-dimethylcyclohexyl)carbaldehydeChain elongation via olefination reactions
Oxidation of Primary Alcohol to Carboxylic AcidJones reagent or TEMPO/NaOCl1-Methoxy-4,4-dimethylcyclohexane-1-carboxylic acidAmide or ester coupling to other fragments
Conversion of Alcohol to HalidePBr₃ or SOCl₂1-(Bromomethyl)-1-methoxy-4,4-dimethylcyclohexanePrecursor for Grignard reagents or organolithium species

Heterocyclic compounds are of paramount importance in medicinal chemistry. The functional groups of this compound can be leveraged to construct various heterocyclic rings. For example, the primary alcohol could be transformed into an amino group via a Mitsunobu reaction with a nitrogen nucleophile or through a multi-step sequence involving conversion to a halide followed by substitution with azide (B81097) and subsequent reduction. The resulting amine could then participate in cyclization reactions to form nitrogen-containing heterocycles.

Alternatively, the di-functional nature of intermediates derived from this alcohol could be exploited. For instance, conversion of the alcohol to an amino alcohol, followed by reaction with a carbonyl source, could lead to the formation of oxazolidine (B1195125) or morpholine (B109124) derivatives. The synthesis of various heterocyclic compounds often relies on the strategic use of bifunctional building blocks.

Role in the Elaboration of Specialized Chemical Structures

Beyond the synthesis of broad classes of molecules like natural products and heterocycles, this compound has potential applications in the creation of highly specialized chemical tools and materials.

Molecular probes are essential tools for studying biological systems. They often consist of a recognition element, a linker, and a reporter group (e.g., a fluorophore or a tag). The cyclohexane scaffold of this compound could serve as a rigid linker to which a pharmacophore and a reporter group are attached. The primary alcohol provides a convenient attachment point for a variety of reporter groups through ester or ether linkages. The steric bulk of the gem-dimethyl group could also be used to control the spatial orientation of the attached moieties, which is often crucial for the function of a molecular probe.

The synthesis of advanced materials, such as polymers and liquid crystals, often requires specifically designed monomeric units. The rigid cyclohexane core of this compound, combined with its reactive primary alcohol, makes it a potential candidate as a monomer or a precursor to a monomer. For example, esterification of the alcohol with acrylic acid or methacrylic acid would yield a polymerizable monomer. The resulting polymer would possess bulky, non-polar side chains, which would influence its physical properties such as solubility, thermal stability, and mechanical strength.

Development of New Synthetic Methodologies Leveraging this compound Reactivity

The unique substitution pattern of this compound could also make it a valuable substrate for the development of new synthetic methodologies. For instance, the steric hindrance provided by the gem-dimethyl group and the methoxy (B1213986) group could be exploited to study the selectivity of new catalysts or reagents. Reactions involving the primary alcohol, such as asymmetric catalysis, could be influenced by the chiral environment that would be created if the molecule were resolved into its enantiomers.

Furthermore, the presence of the methoxy group adjacent to the hydroxymethyl group could potentially lead to interesting neighboring group participation effects or rearrangements under certain reaction conditions, opening avenues for the discovery of novel chemical transformations.

Stereoselective Transformations

Stereoselective transformations are a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The structural features of this compound, including a quaternary stereocenter and a primary alcohol, suggest its potential as a chiral auxiliary or a precursor to chiral ligands. However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the use of this compound in stereoselective reactions.

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient synthesis of complex molecules by combining multiple bond-forming events in a single operation. The multifunctionality of this compound—possessing both a hydroxyl and a methoxy group on a substituted cyclohexane ring—theoretically positions it as a candidate for initiating or participating in such reaction sequences.

Despite this potential, a thorough search of the chemical literature indicates a lack of specific examples where this compound serves as a key intermediate in cascade reactions. While related structures have been shown to undergo rearrangements and cyclizations, which can be components of a cascade sequence, there are no detailed research findings or data tables illustrating the application of this compound in this context. For instance, studies on Wagner-Meerwein rearrangements have been conducted on similar bicyclic systems, but not originating from this specific substrate. Therefore, the scope and utility of this compound in designing and executing cascade reactions have not yet been established in the peer-reviewed literature.

Stereochemical Aspects and Chirality in 1 Methoxy 4,4 Dimethylcyclohexyl Methanol Derived Compounds

Chiral Resolution Strategies for Enantiomeric Forms of (1-Methoxy-4,4-dimethylcyclohexyl)methanol Derivatives

There is no specific information available in the scientific literature regarding the chiral resolution of enantiomeric forms of this compound derivatives. The parent compound, this compound, is achiral due to the presence of a plane of symmetry. For its derivatives to be chiral and thus resolvable, a chiral center would need to be introduced elsewhere in the molecule.

In general, chiral resolution strategies for analogous chiral alcohols or their derivatives often involve:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base. These diastereomers can then be separated by physical methods like crystallization.

Chromatographic Resolution: Use of chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers.

Enzymatic Resolution: Employment of enzymes that selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

However, no studies have been found that apply these methods specifically to derivatives of this compound.

Asymmetric Synthesis Utilizing this compound as a Chiral Auxiliary or Ligand Precursor

There is no evidence in the scientific literature to suggest that this compound has been employed as a chiral auxiliary or as a precursor for chiral ligands in asymmetric synthesis.

A chiral auxiliary is a chiral moiety that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. For this compound to function as a chiral auxiliary, it would need to be resolved into its separate enantiomers (which, as an achiral molecule, is not possible) or modified to create a chiral derivative that can be resolved.

Similarly, chiral ligands are crucial components of metal-based catalysts used in a vast array of asymmetric reactions. These ligands coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of the catalyzed reaction. The synthesis of effective chiral ligands often starts from readily available chiral molecules. Given the achiral nature of this compound and the lack of reports on its chiral derivatives, its use as a ligand precursor in asymmetric synthesis has not been explored.

Future Directions and Emerging Research Avenues for 1 Methoxy 4,4 Dimethylcyclohexyl Methanol

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign methods for the synthesis of functionalized molecules is a cornerstone of contemporary chemical research. For (1-Methoxy-4,4-dimethylcyclohexyl)methanol, future investigations could focus on moving beyond traditional multi-step syntheses to more sustainable and atom-economical approaches.

Current synthetic strategies for structurally similar compounds often rely on classical reactions such as the reduction of corresponding carboxylic acids or their esters. While effective, these methods can generate significant waste. Future research could explore greener alternatives. One promising avenue is the application of biocatalysis, utilizing enzymes to perform selective oxidations or reductions under mild conditions, potentially reducing the need for harsh reagents and protecting groups. nih.govnih.gov The use of whole-cell biocatalysts could offer a direct route from simple precursors, minimizing downstream purification efforts.

Another key area for development is the use of flow chemistry. Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scalability. postech.ac.krpolimi.itnih.gov The synthesis of this compound could be redesigned for a flow-based system, potentially enabling the use of highly reactive intermediates and reducing reaction times.

Furthermore, the principles of green chemistry, such as the use of renewable feedstocks and energy-efficient reaction conditions, should guide the development of new synthetic routes. niu.edu Research into the use of mechanochemistry, where mechanical force is used to drive chemical reactions, could offer a solvent-free synthetic pathway. mdpi.com

Synthetic Approach Potential Advantages Key Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Identification and engineering of suitable enzymes (e.g., oxidoreductases).
Flow Chemistry Enhanced process control, improved safety, scalability.Development of a continuous multistep synthesis from simple starting materials.
Mechanochemistry Solvent-free conditions, potential for novel reactivity.Exploration of solid-state reactions for key bond-forming steps.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Development of photocatalytic systems for C-H functionalization of a cyclohexane (B81311) precursor. mdpi.comresearchgate.net

Investigation of Advanced Catalytic Transformations of this compound

The dual functionality of this compound, possessing both an ether and a primary alcohol, makes it an interesting substrate for a variety of catalytic transformations. Future research should aim to exploit these functional groups to synthesize a range of valuable derivatives.

A significant area of exploration is the catalytic oxidation of the primary alcohol. Selective oxidation to the corresponding aldehyde or carboxylic acid would provide valuable synthetic intermediates. Research could focus on the development of novel heterogeneous catalysts, such as supported metal nanoparticles or mixed metal oxides, which offer advantages in terms of catalyst recovery and reuse. mdpi.comdtu.dk The influence of the sterically demanding 4,4-dimethylcyclohexyl core on the efficiency and selectivity of these oxidations would be a key aspect of such studies.

Another promising direction is the catalytic C-H activation of the cyclohexane ring. researchgate.netbeilstein-journals.org The development of transition-metal catalysts capable of selectively functionalizing the C-H bonds of the cyclohexane backbone would open up pathways to a wide array of novel derivatives that are otherwise difficult to access. The directing-group potential of the methoxy (B1213986) and hydroxymethyl groups in such transformations would be a fertile area for investigation.

Furthermore, the ether linkage presents opportunities for catalytic cleavage or rearrangement reactions, providing access to different classes of compounds. Research into catalytic systems that can selectively activate the C-O bond of the methoxy group would be of fundamental interest.

Catalytic Transformation Potential Products Catalyst Systems for Investigation
Selective Oxidation Aldehyde, Carboxylic AcidSupported precious metal catalysts (e.g., Au, Pd, Ru), Mixed metal oxides.
C-H Activation/Functionalization Alkylated, arylated, or aminated cyclohexane derivatives.Transition metal complexes (e.g., Rh, Ir, Pd).
Ether Cleavage/Rearrangement Dihydroxylated cyclohexane derivatives, ring-opened products.Lewis or Brønsted acid catalysts, transition metal catalysts.
Dehydration Unsaturated cyclohexane derivatives.Solid acid catalysts (e.g., zeolites, sulfated zirconia).

Discovery of Unexpected Reactivity or Application Areas

The unique steric and electronic properties of this compound may lead to unexpected reactivity or novel applications. The gem-dimethyl group at the 4-position imposes significant steric hindrance, which can influence the conformational preferences of the cyclohexane ring and the accessibility of the functional groups. youtube.com This steric crowding could lead to unusual reaction pathways or selectivities that differ from less hindered analogues.

For instance, intramolecular reactions, where the hydroxymethyl group reacts with another part of the molecule, could be influenced by the rigid conformation imposed by the gem-dimethyl group. Exploratory research into the behavior of this molecule under a variety of reaction conditions (e.g., thermal, photochemical, high pressure) could reveal novel transformations. researchgate.net

The physical properties imparted by the bulky, lipophilic cyclohexane moiety combined with the polar alcohol and ether groups suggest potential applications in materials science or as a specialty solvent or additive. For example, its amphiphilic nature could be exploited in the formation of self-assembled structures or as a compatibilizer in polymer blends.

Furthermore, the potential for this molecule to serve as a scaffold in medicinal chemistry is an area worthy of investigation. The rigid cyclohexane core can position the functional groups in a well-defined spatial arrangement, which could be beneficial for binding to biological targets. Synthesis and screening of a library of derivatives could uncover unexpected biological activities.

Research Area Potential Outcome Investigative Approach
Sterically Governed Reactivity Discovery of novel intramolecular cyclization or rearrangement reactions.Systematic study of the compound's reactivity with a diverse range of reagents and under various conditions.
Materials Science Applications Use as a monomer for specialty polymers, a component in liquid crystals, or a unique solvent.Characterization of the physical properties and investigation of its behavior in material formulations.
Medicinal Chemistry Identification of new bioactive compounds.Synthesis of a library of derivatives and screening for biological activity against various targets.
Fragrance and Flavor Chemistry Discovery of new fragrance or flavor compounds.Derivatization of the core structure and sensory evaluation of the resulting compounds.

Q & A

Q. Key Considerations :

  • Steric hindrance from the 4,4-dimethyl groups may slow reduction; elevated temperatures or prolonged reaction times might be necessary.
  • Monitor reaction progress using TLC or GC-MS to confirm completion.

Advanced: How can researchers optimize the stereoselective synthesis of this compound?

Methodological Answer:
To achieve stereoselectivity:

Chiral Catalysts : Employ asymmetric catalysis, such as Corey-Bakshi-Shibata (CBS) reduction, to favor specific enantiomers.

Biocatalysis : Use ketoreductases or alcohol dehydrogenases, which often exhibit high enantioselectivity. For instance, NADPH-dependent enzymes can reduce prochiral ketones to alcohols with >99% enantiomeric excess (ee) .

Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance stereochemical control by stabilizing transition states.

Q. Data-Driven Optimization :

  • Compare ee values using chiral HPLC or NMR with chiral shift reagents.
  • Computational modeling (e.g., DFT calculations) can predict favorable pathways and guide catalyst design .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify methoxy (-OCH₃) protons at ~3.3 ppm and hydroxyl (-OH) protons at ~1.5 ppm (broad signal). The cyclohexyl backbone protons appear as multiplet clusters between 1.0–2.5 ppm .
  • ¹³C NMR : Confirm the methoxy carbon at ~55 ppm and the alcohol-bearing carbon at ~70 ppm.

Mass Spectrometry (MS) : Use EI-MS to detect the molecular ion peak (e.g., m/z 186 for C₁₀H₂₀O₂) and fragmentation patterns, such as loss of H₂O (m/z 168) .

IR Spectroscopy : Look for O-H stretches (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹).

Q. Experimental Design Tip :

  • Use DMSO as a co-solvent to improve solubility in reactions requiring polar aprotic conditions .

Advanced: What strategies can resolve contradictions in experimental data regarding the biological activity of this compound derivatives?

Methodological Answer:

Reproducibility Checks :

  • Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out procedural variability.

Cross-Validation :

  • Use orthogonal assays (e.g., MIC for antimicrobial activity vs. enzymatic inhibition assays) to confirm bioactivity .

Impurity Analysis :

  • Characterize by-products via LC-MS to ensure observed activity is not due to contaminants (e.g., residual ketone precursors) .

Case Study :
A 2024 study resolved discrepancies in antibacterial activity by identifying trace aldehydes in impure samples, which skewed MIC results by 2-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.